1-(5-Chloro-2-ethoxyphenyl)ethan-1-one
Description
Contextualization of Substituted Acetophenones in Organic Synthesis and Methodology Development
Substituted acetophenones are key intermediates in a vast array of organic transformations. Their general structure, featuring a carbonyl group and a substituted aromatic ring, provides two reactive sites for chemical modification. The acetyl group can undergo reactions at the carbonyl carbon or the α-carbon, while the substituted phenyl ring is amenable to further electrophilic or nucleophilic aromatic substitution.
This dual reactivity makes them invaluable precursors for the synthesis of a wide variety of heterocyclic compounds, which are core structures in many pharmaceuticals, agrochemicals, and materials. For instance, substituted acetophenones are classical starting materials in condensation reactions like the Claisen-Schmidt condensation to produce chalcones, which are precursors to flavonoids and other biologically active molecules. taylorandfrancis.comresearchgate.net They are also pivotal in the synthesis of pyrazole (B372694) derivatives, a class of compounds with a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties. galchimia.comresearchgate.netgalchimia.comrjptonline.org Furthermore, ortho-hydroxy substituted acetophenones are common precursors for the synthesis of chromones, another important class of heterocyclic compounds. ijrar.orgresearchgate.netresearchgate.net
The development of new synthetic methodologies often utilizes substituted acetophenones as model substrates to test the scope and limitations of novel catalysts, reagents, and reaction conditions. Their varied substitution patterns allow for a systematic study of electronic and steric effects on reaction outcomes.
Rationale for In-depth Academic Investigation of 1-(5-Chloro-2-ethoxyphenyl)ethan-1-one
While specific academic literature solely focused on this compound is limited, the rationale for its investigation can be inferred from the study of analogous compounds and its structural features. The molecule possesses a 1-acetyl-4-chloro-2-ethoxybenzene framework, presenting several points of interest for academic inquiry:
Influence of Substituents: The electronic properties of the aromatic ring are modulated by the presence of both an electron-withdrawing chloro group and an electron-donating ethoxy group. This push-pull electronic environment can influence the reactivity of both the acetyl group and the aromatic ring in predictable and potentially novel ways.
Potential as a Synthetic Precursor: The specific arrangement of the chloro and ethoxy groups, along with the acetyl moiety, makes it a tailored precursor for the synthesis of highly functionalized and potentially biologically active heterocyclic compounds. The ethoxy group at the ortho position can exert significant steric and electronic influence on reactions involving the acetyl group.
Methodology Development: The compound can serve as a valuable substrate in the development of new synthetic methods, particularly in reactions sensitive to the electronic and steric environment of the reactants. For example, its behavior in transition-metal-catalyzed cross-coupling reactions or novel condensation protocols would be of academic interest.
Scope and Objectives of Fundamental Research on this Chemical Entity
Fundamental research on this compound would likely encompass several key objectives:
Synthesis and Characterization: The development of efficient and scalable synthetic routes to this compound would be a primary objective. A common method for synthesizing substituted acetophenones is the Friedel-Crafts acylation of the corresponding substituted benzene (B151609) derivative. nih.govbeilstein-journals.orgresearchgate.netresearchgate.netchemistryjournals.net Subsequent detailed characterization using modern spectroscopic techniques (NMR, IR, MS) and potentially X-ray crystallography would be essential to fully elucidate its structural and electronic properties.
Reactivity Studies: A systematic investigation of its reactivity in a range of fundamental organic reactions would be crucial. This would include exploring its participation in condensation reactions, halogenation, oxidation, and reduction to understand the influence of its unique substitution pattern on chemical transformations.
Exploration as a Building Block: A major research thrust would be the utilization of this compound as a key intermediate in the synthesis of novel heterocyclic systems and other complex organic molecules. This would involve designing and executing multi-step synthetic sequences to demonstrate its utility in constructing molecular diversity.
Interactive Data Tables
Physicochemical Properties of this compound and Analogous Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 875258-48-3 | C10H11ClO2 | 198.65 |
| 1-(5-Chloro-2-methoxyphenyl)ethanone | 6342-64-9 | C9H9ClO2 | 184.62 |
| 1-(5-Chloro-2-hydroxyphenyl)ethanone | 1450-74-4 | C8H7ClO2 | 170.59 |
Spectroscopic Data of Analogous Compounds
| Compound Name | Key Spectroscopic Features |
| 1-(5-Chloro-2-hydroxyphenyl)ethanone | Available IR and Mass Spectrum data from NIST. nist.gov |
| 1-(5-Chloro-2-methoxyphenyl)ethanone | Detailed computed descriptors available in PubChem, including IUPAC name, InChI, InChIKey, and SMILES. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
1-(5-chloro-2-ethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-3-13-10-5-4-8(11)6-9(10)7(2)12/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJSSHKRAGBRJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 1 5 Chloro 2 Ethoxyphenyl Ethan 1 One
Retrosynthetic Analysis and Strategic Disconnections for 1-(5-Chloro-2-ethoxyphenyl)ethan-1-one
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, two primary strategic disconnections are considered:
C(aryl)-C(acyl) bond disconnection: This is the most common approach for aryl ketones. It disconnects the bond between the aromatic ring and the carbonyl carbon. This leads to a synthon of an acetyl cation (CH₃CO⁺) and a 5-chloro-2-ethoxyphenyl anion synthon. The synthetic equivalents for these synthons are typically acetyl chloride (or acetic anhydride) and a substituted benzene (B151609) ring (4-chloro-1-ethoxybenzene) that can undergo electrophilic aromatic substitution, such as in the Friedel-Crafts acylation.
C(acyl)-C(methyl) bond disconnection: This approach breaks the bond between the carbonyl carbon and the methyl group. This generates a 5-chloro-2-ethoxybenzoyl synthon and a methyl anion synthon. The corresponding synthetic equivalents would be a derivative of 5-chloro-2-ethoxybenzoic acid (like a nitrile, acid chloride, or ester) and an organometallic reagent such as methylmagnesium bromide (a Grignard reagent) or methyllithium (B1224462).
These disconnections form the basis for the classical synthetic routes discussed in the following sections.
Classical and Established Synthetic Routes to Substituted Phenylethanones
Traditional methods for synthesizing aryl ketones have long been the cornerstone of organic chemistry, offering reliable, albeit sometimes harsh, conditions for carbon-carbon bond formation.
Friedel-Crafts Acylation: Mechanism, Catalysts, and Substrate Scope
The Friedel-Crafts acylation is a quintessential electrophilic aromatic substitution reaction for forming aryl ketones. byjus.commasterorganicchemistry.com The synthesis of this compound via this method would involve the reaction of 4-chloro-1-ethoxybenzene with an acylating agent like acetyl chloride or acetic anhydride (B1165640).
Mechanism: The reaction proceeds through a well-established four-step mechanism: byjus.comyoutube.com
Formation of the Electrophile: A strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), reacts with the acylating agent (e.g., acetyl chloride) to form a highly electrophilic acylium ion (CH₃CO⁺), which is stabilized by resonance. byjus.comkhanacademy.org
Electrophilic Attack: The electron-rich aromatic ring of 4-chloro-1-ethoxybenzene attacks the acylium ion. The ethoxy group (-OEt) is a powerful activating group and an ortho, para-director. Since the para position is blocked by the chloro group, the acylation is directed to the ortho position. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Deprotonation: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon bearing the new acetyl group. youtube.com
Restoration of Aromaticity: The removal of the proton restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the AlCl₃ catalyst and HCl. byjus.com However, the ketone product is basic enough to complex with the AlCl₃, so a stoichiometric amount of the catalyst is typically required. youtube.comorganic-chemistry.org
Catalysts and Substrate Scope: While AlCl₃ is the traditional catalyst, other Lewis acids like FeCl₃, ZnCl₂, and BF₃ can also be used. masterorganicchemistry.comtamu.edu The substrate scope is generally limited to aromatic rings that are not strongly deactivated. The presence of the activating ethoxy group on the starting material, 4-chloro-1-ethoxybenzene, makes it a suitable substrate for this reaction. The deactivating, but also ortho, para-directing, chloro group further influences the regioselectivity.
| Parameter | Description |
| Arene Substrate | 4-chloro-1-ethoxybenzene |
| Acylating Agent | Acetyl chloride (CH₃COCl) or Acetic anhydride ((CH₃CO)₂O) |
| Catalyst | Aluminum chloride (AlCl₃) (stoichiometric amount required) |
| Electrophile | Acylium ion (CH₃CO⁺) |
| Key Intermediate | Resonance-stabilized arenium ion (sigma complex) |
| Product | This compound |
An interactive data table summarizing the key components of the Friedel-Crafts Acylation for the target molecule.
Approaches via Organometallic Reagents (e.g., Grignard, Organolithium)
Organometallic reagents provide an alternative route to aryl ketones by acting as nucleophiles that attack an electrophilic carbonyl carbon. libretexts.org This approach corresponds to the C(acyl)-C(methyl) disconnection in the retrosynthetic analysis.
Grignard Reagents: A common method involves the reaction of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), with a benzonitrile (B105546) derivative. masterorganicchemistry.comlibretexts.org
Reaction Pathway: The synthesis would start with 5-chloro-2-ethoxybenzonitrile. The nucleophilic carbon of the methylmagnesium bromide attacks the electrophilic carbon of the nitrile group. The resulting intermediate is an imine salt. Subsequent hydrolysis of this imine salt with aqueous acid yields the desired ketone, this compound. masterorganicchemistry.comlibretexts.org
Organolithium Reagents: Organolithium reagents, like methyllithium (CH₃Li), are more reactive than their Grignard counterparts. A notable reaction is their addition to carboxylic acids. wikipedia.org
Reaction Pathway: The reaction of 5-chloro-2-ethoxybenzoic acid with two equivalents of methyllithium can produce the target ketone. The first equivalent of the organolithium acts as a base, deprotonating the carboxylic acid to form a lithium carboxylate. The second equivalent then adds to the carbonyl carbon, forming a stable dilithium (B8592608) adduct. Aqueous workup then hydrolyzes this intermediate to form the ketone. masterorganicchemistry.com This method is specific to organolithium reagents, as Grignard reagents are generally not reactive enough to add to the carboxylate anion. masterorganicchemistry.com
| Reagent Type | Starting Material | Key Intermediate | Final Step |
| Grignard Reagent (e.g., CH₃MgBr) | 5-Chloro-2-ethoxybenzonitrile | Imine salt | Acid Hydrolysis |
| Organolithium Reagent (e.g., CH₃Li) | 5-Chloro-2-ethoxybenzoic acid | Dilithium adduct | Aqueous Workup |
An interactive data table comparing organometallic routes to this compound.
Modern and Sustainable Synthetic Protocols for this compound
Modern synthetic chemistry increasingly focuses on developing more efficient, selective, and environmentally benign reactions. Transition metal catalysis and the principles of green chemistry are at the forefront of this evolution.
Transition Metal-Catalyzed Cross-Coupling Reactions for Ketone Synthesis
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds with high functional group tolerance and selectivity. sci-hub.se
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organoboron compound with an organohalide. mdpi.com For ketone synthesis, this typically involves the reaction of an acyl chloride with an arylboronic acid. nih.govacs.org
Reaction Pathway: The synthesis of this compound could be achieved by coupling 5-chloro-2-ethoxyphenylboronic acid with acetyl chloride. The reaction is catalyzed by a palladium(0) complex, often with phosphine (B1218219) ligands, in the presence of a base. mdpi.comnih.gov This method avoids the harsh Lewis acids of the Friedel-Crafts reaction and offers high chemoselectivity. acs.org
Mizoroki-Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. wikipedia.org To synthesize ketones, a variation using vinyl ethers can be employed. researchgate.net
Reaction Pathway: An aryl halide, such as 1-bromo-4-chloro-2-ethoxybenzene, can be coupled with an enol ether like butyl vinyl ether using a palladium catalyst. researchgate.netrsc.org This reaction forms an enol ether intermediate, which is readily hydrolyzed upon acidic workup to yield the final aryl ketone product. This nickel-catalyzed variant in an ionic liquid represents a greener approach to functionalized acetophenones. researchgate.net
| Coupling Reaction | Aryl Component | Acyl/Alkene Component | Catalyst System |
| Suzuki-Miyaura | 5-Chloro-2-ethoxyphenylboronic acid | Acetyl chloride | Pd(0) complex + Base |
| Mizoroki-Heck | 1-Bromo-4-chloro-2-ethoxybenzene | Butyl vinyl ether | Pd(0) or Ni(0) complex + Base |
An interactive data table of modern cross-coupling reactions for ketone synthesis.
Green Chemistry Principles in Synthetic Route Design and Implementation
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.com These principles can be applied to the synthesis of this compound.
Greener Friedel-Crafts Acylation: Traditional Friedel-Crafts acylation is notoriously "ungreen" due to the use of stoichiometric, moisture-sensitive, and corrosive Lewis acids that generate significant waste. Modern alternatives seek to overcome these limitations.
Solid Acid Catalysts: Using solid, reusable acid catalysts like sulfated zirconia or zeolites can replace homogeneous Lewis acids. rsc.orgroutledge.com These catalysts are easily separated from the reaction mixture, can often be regenerated, and reduce corrosive waste streams. rsc.org
Metal- and Halogen-Free Methods: An alternative approach uses methanesulfonic anhydride (MSAA) to promote the acylation with carboxylic acids. This method avoids metal and halogen-containing reagents, producing minimal waste that is biodegradable. organic-chemistry.orgacs.org
Sustainable Reaction Conditions: Beyond catalyst choice, other green principles can be applied to various synthetic routes.
Optimization of Reaction Parameters for Enhanced Yield and Chemo/Regio-selectivity
The successful synthesis of this compound with high yield and purity hinges on the careful optimization of several reaction parameters. These parameters differ depending on the chosen synthetic strategy.
For the Williamson ether synthesis , the choice of base and solvent is critical. Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed to ensure complete deprotonation of the phenolic hydroxyl group of 1-(5-chloro-2-hydroxyphenyl)ethanone. numberanalytics.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation and enhance the nucleophilicity of the resulting phenoxide. numberanalytics.com Temperature also plays a significant role; while higher temperatures can increase the reaction rate, they may also promote side reactions. numberanalytics.com Therefore, a moderate temperature is often optimal.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
|---|---|---|---|---|
| Base | NaH | K₂CO₃ | NaOH | Stronger bases like NaH generally lead to higher yields by ensuring complete formation of the nucleophile. |
| Solvent | DMF | Acetone | Ethanol (B145695) | Polar aprotic solvents like DMF typically accelerate SN2 reactions, improving reaction rates and yields. |
| Temperature | Room Temperature | 50 °C | Reflux | Moderate heating can increase reaction rate, but excessive heat may lead to decomposition or side products. |
| Ethylating Agent | Ethyl Iodide | Ethyl Bromide | Diethyl Sulfate | Ethyl iodide is generally more reactive than ethyl bromide, potentially leading to shorter reaction times. |
In the case of the Friedel-Crafts acylation of 4-chloro-1-ethoxybenzene, the molar ratio of the reactants and the catalyst is a key factor. A stoichiometric amount of the Lewis acid catalyst is often required as it complexes with both the starting material and the ketone product. organic-chemistry.org The choice of solvent can also influence the reaction; while the reaction can be run neat, solvents like dichloromethane (B109758) or nitrobenzene (B124822) are sometimes used. libretexts.org Temperature control is crucial to prevent polysubstitution and other side reactions. The reaction is typically started at a low temperature and then allowed to warm to room temperature or gently heated to ensure completion. libretexts.org
| Parameter | Condition A | Condition B | Condition C | Expected Outcome on Chemo/Regio-selectivity and Yield |
|---|---|---|---|---|
| Lewis Acid Catalyst | AlCl₃ | FeCl₃ | ZnCl₂ | AlCl₃ is a strong Lewis acid and generally gives higher yields for acylation of moderately activated rings. |
| Acylating Agent | Acetyl Chloride | Acetic Anhydride | Acetyl chloride is often more reactive than acetic anhydride. | |
| Solvent | Dichloromethane | Nitrobenzene | Carbon Disulfide | The choice of solvent can affect catalyst activity and product distribution. Dichloromethane is a common choice for its inertness. |
| Temperature | 0 °C to Room Temp | Room Temperature | 60 °C | Lower temperatures can improve regioselectivity and prevent side reactions. The ethoxy group is an ortho-, para-director, so acylation is expected primarily at the para position to the ethoxy group due to steric hindrance at the ortho position. |
Purification Techniques for Academic Research Scale Isolation of this compound
Following the synthesis of this compound, isolation and purification of the compound are essential to obtain a sample of high purity for characterization and further use. On an academic research scale, the most common purification techniques for solid organic compounds are recrystallization and column chromatography.
Recrystallization is a technique used to purify a solid compound by dissolving the crude product in a suitable hot solvent and allowing it to cool, whereupon the desired compound crystallizes out, leaving impurities in the solution. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For substituted acetophenones, common recrystallization solvents include ethanol, methanol, or mixtures of solvents like ethanol/water or ethyl acetate (B1210297)/hexane. The process typically involves dissolving the crude material in a minimal amount of the hot solvent, followed by slow cooling to promote the formation of well-defined crystals. The purified crystals are then collected by filtration.
Chemical Reactivity and Reaction Mechanisms of 1 5 Chloro 2 Ethoxyphenyl Ethan 1 One
Reactivity of the Ketone Carbonyl Group
The carbonyl group (C=O) in 1-(5-chloro-2-ethoxyphenyl)ethan-1-one is a primary site for chemical reactions due to the polarization of the carbon-oxygen double bond. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles.
Nucleophilic Addition Reactions and Their Stereochemical Outcomes
Nucleophilic addition is a fundamental reaction of ketones. masterorganicchemistry.com A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com The stereochemical outcome of these reactions is of significant interest, particularly when the addition creates a new stereocenter.
The stereochemistry of nucleophilic addition to ketones can be influenced by several factors, including the steric hindrance around the carbonyl group and the nature of the nucleophile and solvent. researchgate.net For this compound, the presence of the substituted phenyl ring provides a sterically demanding environment. The approach of a nucleophile to the carbonyl carbon can occur from two faces, potentially leading to a mixture of enantiomers or diastereomers if the nucleophile is chiral or if another stereocenter is present in the molecule.
Models such as the Felkin-Anh and Cram's rule are often used to predict the stereochemical outcome of nucleophilic additions to chiral ketones. While this compound is achiral, the principles of minimizing steric interactions and orbital overlap that underpin these models are still relevant in understanding the facial selectivity of nucleophilic attack. The ethoxy group at the ortho position can exert steric influence, potentially directing the incoming nucleophile to the less hindered face of the carbonyl group.
Table 1: Plausible Nucleophilic Addition Reactions and Expected Outcomes
| Nucleophile | Reagent Example | Product Type | Potential Stereochemical Consideration |
|---|---|---|---|
| Hydride ion | Sodium borohydride (B1222165) (NaBH₄) | Secondary alcohol | Formation of a racemic mixture of 1-(5-chloro-2-ethoxyphenyl)ethanol |
| Organometallic | Methylmagnesium bromide (CH₃MgBr) | Tertiary alcohol | Formation of a racemic mixture of 2-(5-chloro-2-ethoxyphenyl)propan-2-ol |
Condensation Reactions (e.g., Aldol (B89426), Claisen, Knoevenagel)
Condensation reactions are a vital class of carbon-carbon bond-forming reactions in organic synthesis. wikipedia.orgmagritek.com
Aldol Condensation: In an aldol condensation, an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. wikipedia.orgmagritek.commasterorganicchemistry.com this compound can act as the carbonyl acceptor in a crossed aldol condensation with another enolizable ketone or aldehyde. libretexts.org Alternatively, under basic conditions, it can form an enolate and react with itself in a self-aldol condensation, although crossed aldol reactions are more synthetically useful when one partner is non-enolizable. libretexts.org
Claisen Condensation: The Claisen condensation involves the reaction between two esters or an ester and a carbonyl compound in the presence of a strong base, resulting in a β-keto ester or a β-diketone. orientjchem.org While the classic Claisen condensation involves esters, a related reaction, the crossed Claisen condensation, can occur between a ketone and an ester. This compound could potentially react with an ester like ethyl acetate (B1210297) in the presence of a strong base to form a β-diketone.
Knoevenagel Condensation: The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. mychemblog.comnumberanalytics.compearson.compsu.edu Active methylene compounds, such as malonic acid or ethyl cyanoacetate, have acidic protons flanked by two electron-withdrawing groups. mychemblog.comorganic-chemistry.org this compound can serve as the carbonyl component in this reaction. The reaction is typically catalyzed by a weak base like piperidine (B6355638) or pyridine. numberanalytics.compsu.edu The initial product is a β-hydroxy intermediate, which readily undergoes dehydration to yield a stable α,β-unsaturated product. mychemblog.com
Table 2: Examples of Condensation Reactions
| Reaction Type | Reactant 2 | Catalyst | Plausible Product |
|---|---|---|---|
| Crossed Aldol | Benzaldehyde | NaOH | 1-(5-Chloro-2-ethoxyphenyl)-3-phenylprop-2-en-1-one |
| Crossed Claisen | Ethyl acetate | Sodium ethoxide | 1-(5-Chloro-2-ethoxyphenyl)butane-1,3-dione |
Reactivity of the Alpha-Carbon and Adjacent Hydrogens (α-Hydrogen Acidity)
The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) in this compound are acidic due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate ion.
Enolization and Tautomerism Studies
Ketones with α-hydrogens exist in equilibrium with their enol tautomers. This process, known as keto-enol tautomerism, is a fundamental concept in carbonyl chemistry. The enol form of this compound would be 1-(5-chloro-2-ethoxyphenyl)ethen-1-ol. The equilibrium between the keto and enol forms is typically catalyzed by either acid or base. Mass spectrometry can be a valuable tool for studying tautomeric equilibria in the gas phase. researchgate.net
The position of the keto-enol equilibrium is influenced by factors such as the structure of the ketone, solvent, and temperature. For most simple ketones, the keto form is overwhelmingly favored at equilibrium. The substituents on the aromatic ring of this compound can have a subtle electronic effect on the stability of the enol form and thus the equilibrium position.
Alpha-Substitution Reactions (e.g., Halogenation, Alkylation)
The acidity of the α-hydrogens allows for a variety of substitution reactions at the α-carbon. These reactions typically proceed through an enol or enolate intermediate.
Alpha-Halogenation: Ketones can be halogenated at the α-position under both acidic and basic conditions. youtube.comyoutube.com In the presence of an acid catalyst, the reaction proceeds through the enol tautomer and typically results in mono-halogenation. youtube.com Under basic conditions, the reaction proceeds via the enolate ion, and polyhalogenation is common because the introduction of a halogen atom increases the acidity of the remaining α-hydrogens. A patent describes the α-chlorination of substituted acetophenones using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) as the chlorinating agent under acidic conditions. google.com
Alpha-Alkylation: The enolate of this compound, formed by treatment with a strong base such as lithium diisopropylamide (LDA), can act as a nucleophile and react with alkyl halides in an SN2 reaction to form a new carbon-carbon bond at the α-position. This is a valuable method for the synthesis of more complex ketones.
Reactivity of the Aromatic Ring and its Substituents
The aromatic ring of this compound is substituted with a chloro group, an ethoxy group, and an acetyl group. These substituents influence the reactivity of the ring towards electrophilic and nucleophilic aromatic substitution reactions.
Nucleophilic aromatic substitution (NAS) is also a possibility, particularly due to the presence of the electron-withdrawing acetyl group and the chloro substituent. youtube.comlibretexts.orgyoutube.comyoutube.comyoutube.com For NAS to occur, a strong nucleophile is typically required, and the aromatic ring must be activated by strongly electron-withdrawing groups, usually positioned ortho or para to the leaving group. youtube.comlibretexts.orgyoutube.com In this compound, the acetyl group is meta to the chloro group, which is not the ideal arrangement for activating the ring towards NAS. However, under forcing conditions, substitution of the chloro group by a strong nucleophile might be possible.
Table 3: Summary of Substituent Effects on the Aromatic Ring
| Substituent | Position | Electronic Effect | Directing Effect (Electrophilic Aromatic Substitution) |
|---|---|---|---|
| -Cl | 5 | Inductively withdrawing, weakly deactivating | Ortho, para |
| -OCH₂CH₃ | 2 | Resonance donating, activating | Ortho, para |
Electrophilic Aromatic Substitution (EAS) Patterns and Directing Effects
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. The rate and regioselectivity of these reactions on the this compound ring are determined by the cumulative electronic effects of the existing substituents.
The three substituents exert distinct directing effects:
Ethoxy group (-OCH2CH3): This is a strongly activating group due to the lone pairs on the oxygen atom, which can be donated into the aromatic ring through resonance (+R effect). It directs incoming electrophiles to the ortho and para positions.
Chloro group (-Cl): Halogens are a unique class of substituents. They are deactivating due to their electronegativity (inductive effect, -I), which withdraws electron density from the ring. However, they are ortho, para-directing because of the resonance donation of a lone pair (+R effect).
Acetyl group (-COCH3): This is a deactivating group because the carbonyl carbon is electron-deficient, withdrawing electron density from the ring through both inductive and resonance effects (-I, -R). It acts as a meta-director.
In this compound, the positions on the aromatic ring are influenced as follows:
The C3 position is ortho to the ethoxy group and meta to the chloro and acetyl groups.
The C4 position is meta to the ethoxy and acetyl groups and ortho to the chloro group.
The C6 position is ortho to the ethoxy group and meta to the chloro group.
| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |
|---|---|---|---|
| Ethoxy (-OCH2CH3) | +R >> -I | Activating | Ortho, Para |
| Chloro (-Cl) | -I > +R | Deactivating | Ortho, Para |
| Acetyl (-COCH3) | -I, -R | Deactivating | Meta |
Nucleophilic Aromatic Substitution (SNAr) on the Chloro-Substituted Phenyl Ring
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, SNAr typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orglibretexts.orgyoutube.com
In this compound, the leaving group is the chloro substituent at the C5 position. The viability of an SNAr reaction at this position depends on the electronic nature of the other ring substituents relative to the chlorine:
The acetyl group is in the para position relative to the chlorine. As a strong electron-withdrawing group, it can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. This strongly favors the SNAr reaction. youtube.com
The ethoxy group is in the ortho position. As a strong electron-donating group, it destabilizes the carbanionic intermediate, thus disfavoring the SNAr reaction.
The outcome of attempting an SNAr reaction on this molecule would depend on the balance of these opposing effects. The powerful stabilizing effect of the para-acetyl group suggests that, under appropriate conditions (e.g., a strong nucleophile and heat), SNAr is feasible. The reaction proceeds via a two-step addition-elimination mechanism. youtube.comresearchgate.net
| Substituent | Position Relative to -Cl | Electronic Effect | Influence on SNAr |
|---|---|---|---|
| Acetyl (-COCH3) | Para (C2) | Electron-withdrawing (-R) | Activating |
| Ethoxy (-OCH2CH3) | Ortho (C1) | Electron-donating (+R) | Deactivating |
Transformations of the Ethoxy Group (e.g., Cleavage, Derivatization)
The ethoxy group, an ether linkage to the aromatic ring, can undergo specific transformations, most notably cleavage.
Cleavage: Aryl ethers are known to be cleaved to the corresponding phenol (B47542) by strong acids. The reaction of this compound with reagents such as hydrobromic acid (HBr) or a Lewis acid like boron tribromide (BBr₃) would cleave the ethyl-oxygen bond. This process results in the formation of 1-(5-chloro-2-hydroxyphenyl)ethanone and a corresponding ethyl halide (e.g., bromoethane). chemicalbook.comnist.gov The reaction mechanism typically involves protonation of the ether oxygen followed by nucleophilic attack by the bromide ion on the ethyl group.
Derivatization: While direct derivatization of the ethoxy group itself is not a common strategy, its cleavage to the more reactive phenol opens up numerous possibilities. The resulting hydroxyl group can be readily derivatized. For instance, it can be alkylated to form different ethers or acylated to form esters, allowing for the synthesis of a wide range of analogs. Derivatization in analytical chemistry is often used to improve the detection and separation of molecules. nih.gov
Transition Metal-Mediated Transformations Involving the Halogen (e.g., Palladium-catalyzed Reactions)
The chloro substituent on the aromatic ring serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. uwindsor.ca Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, significant advances in catalyst design, particularly the use of bulky, electron-rich phosphine (B1218219) ligands, have made their use commonplace. nih.gov
Key palladium-catalyzed reactions applicable to this compound include:
Suzuki Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. This is a widely used method for constructing biaryl structures. uwindsor.ca
Heck Reaction: Coupling with an alkene to form a new C-C bond, resulting in a substituted alkene. This reaction requires a palladium catalyst and a base. acs.org
Buchwald-Hartwig Amination: Formation of a C-N bond by reacting the aryl chloride with an amine in the presence of a palladium catalyst and a strong base. This is a key method for synthesizing arylamines.
Hiyama Coupling: A cross-coupling reaction between the aryl chloride and an organosilane, catalyzed by palladium. nih.gov
Sonogashira Coupling: Reaction with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst, to form a C-C bond, yielding an aryl-substituted alkyne.
| Reaction Name | Coupling Partner | Bond Formed | Typical Product Type |
|---|---|---|---|
| Suzuki | R-B(OH)2 | C-C | Biaryl or Alkyl/Vinyl-substituted arene |
| Heck | Alkene | C-C | Styrene derivative |
| Buchwald-Hartwig | R2NH | C-N | Arylamine |
| Hiyama | R-Si(OR')3 | C-C | Biaryl or Alkyl/Vinyl-substituted arene |
| Sonogashira | Terminal alkyne | C-C | Arylalkyne |
Radical and Photochemical Reactions of the Compound
The acetophenone (B1666503) moiety in this compound makes the compound susceptible to photochemical reactions. Aromatic ketones are well-known photosensitizers and can undergo several types of transformations upon absorption of UV light. bohrium.com
Photoreduction: In the presence of a hydrogen atom donor (like isopropyl alcohol), the excited triplet state of the ketone can abstract a hydrogen atom, leading to the formation of a ketyl radical. Dimerization of this radical can lead to pinacol-type products. libretexts.org
Norrish Type I Cleavage: This reaction involves the homolytic cleavage of the bond between the carbonyl carbon and the aromatic ring (alpha-cleavage). This process would generate a benzoyl radical and a methyl radical. These highly reactive radical species can then participate in various subsequent reactions. youtube.com
Norrish Type II Reaction: This pathway involves intramolecular hydrogen abstraction from the γ-position. For this compound, there are no γ-hydrogens on a flexible alkyl chain attached to the carbonyl group, making this specific reaction pathway unlikely. sciepub.com
Photosensitization: The excited ketone can transfer its energy to other molecules, such as molecular oxygen, to generate reactive singlet oxygen, which can then participate in cycloadditions or other oxidative reactions. libretexts.org
Alkoxy Radical Formation: Photochemical methods can also be employed to generate alkoxy radicals. acs.org While less direct for the ethoxy group in this compound, related photochemical systems can initiate radical reactions. Furthermore, photoexcited aryl ketones have been shown to catalyze C(sp³)–H chlorination reactions. nih.govresearchgate.net
Derivatization and Functionalization Strategies Based on the 1 5 Chloro 2 Ethoxyphenyl Ethan 1 One Scaffold
Synthesis of Chalcone (B49325) and Related α,β-Unsaturated Carbonyl Derivatives
The acetyl group of 1-(5-chloro-2-ethoxyphenyl)ethan-1-one serves as a key handle for carbon-carbon bond formation, most notably through the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of an acetophenone (B1666503) derivative with an aromatic aldehyde to form a chalcone, which is an α,β-unsaturated ketone.
The general reaction involves treating this compound with a selected aromatic aldehyde in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, typically in an alcohol solvent like ethanol (B145695). The reaction proceeds via an aldol (B89426) addition followed by a dehydration step to yield the thermodynamically stable trans-chalcone. This method is highly versatile, allowing for the introduction of a wide range of substituents on the second aromatic ring, depending on the aldehyde used.
General Reaction Scheme:
this compound + Ar-CHO --(Base, e.g., NaOH/EtOH)--> (E)-1-(5-chloro-2-ethoxyphenyl)-3-(Ar)prop-2-en-1-one
The resulting chalcones are valuable intermediates in their own right, featuring a propenone bridge that connects two aromatic rings. This structural motif is a privileged scaffold in medicinal chemistry. The α,β-unsaturated system is a key feature, acting as a Michael acceptor for nucleophiles, which is a foundational reaction for the synthesis of various heterocyclic compounds.
| Reactant A | Reactant B | Product | Reaction Type |
| This compound | Benzaldehyde | (E)-1-(5-Chloro-2-ethoxyphenyl)-3-phenylprop-2-en-1-one | Claisen-Schmidt Condensation |
| This compound | 4-Methoxybenzaldehyde | (E)-1-(5-Chloro-2-ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Claisen-Schmidt Condensation |
| This compound | 4-Nitrobenzaldehyde | (E)-1-(5-Chloro-2-ethoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | Claisen-Schmidt Condensation |
Construction of Diverse Heterocyclic Systems
The this compound scaffold and its chalcone derivatives are excellent precursors for the synthesis of a wide variety of heterocyclic systems.
Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Imidazoles, Quinoxalines)
Pyrazoles: Pyrazolines and pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. A prevalent method for their synthesis involves the cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives. biust.ac.bwscholarsresearchlibrary.com Chalcones derived from this compound can be reacted with hydrazine hydrate (B1144303) (H₂NNH₂·H₂O) in a suitable solvent like ethanol or acetic acid, often with heating, to yield 3-(5-chloro-2-ethoxyphenyl)-5-aryl-4,5-dihydro-1H-pyrazoles (pyrazolines). scispace.comthepharmajournal.com Subsequent oxidation or adjustment of reaction conditions can lead to the corresponding aromatic pyrazole (B372694).
Imidazoles: Imidazoles are five-membered heterocycles with two non-adjacent nitrogen atoms. One potential route to imidazole (B134444) derivatives from the title compound involves its initial α-halogenation. For instance, bromination of the acetyl group would yield 2-bromo-1-(5-chloro-2-ethoxyphenyl)ethan-1-one. This α-haloketone can then react with an amidine in a condensation reaction to form a substituted imidazole. Another versatile approach is a multi-component reaction where an α-dicarbonyl compound, an aldehyde, an amine, and an ammonia (B1221849) source (like ammonium (B1175870) acetate) condense to form highly substituted imidazoles. core.ac.ukorganic-chemistry.org The starting ketone can be converted into an α-dicarbonyl derivative (a phenylglyoxal) via oxidation with reagents like selenium dioxide.
Quinoxalines: Quinoxalines are bicyclic heterocycles composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring. The most common synthesis involves the condensation of an aromatic 1,2-diamine, such as o-phenylenediamine (B120857), with a 1,2-dicarbonyl compound. nih.gov To utilize this compound for this purpose, its acetyl group must first be oxidized to a glyoxal (B1671930) moiety (e.g., using SeO₂). The resulting 1-(5-chloro-2-ethoxyphenyl)-2-oxoethanal can then be condensed with a substituted o-phenylenediamine to afford a range of 2-(5-chloro-2-ethoxyphenyl)quinoxalines. acgpubs.org
| Starting Material | Reagents | Heterocyclic Product |
| Chalcone Derivative | Hydrazine Hydrate | Pyrazole Derivative |
| This compound | 1. Br₂; 2. Amidine | Imidazole Derivative |
| This compound | 1. SeO₂; 2. o-Phenylenediamine | Quinoxaline (B1680401) Derivative |
Synthesis of Oxygen-Containing Heterocycles (e.g., Benzofurans, Chromones)
The synthesis of oxygen-containing heterocycles fused to the benzene ring typically requires a free hydroxyl group ortho to the acetyl moiety. Therefore, a necessary first step is the cleavage of the ethyl ether in this compound to yield 1-(5-chloro-2-hydroxyphenyl)ethanone. This transformation can be achieved using standard ether cleavage reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr).
Benzofurans: With the ortho-hydroxyacetophenone in hand, several routes to benzofurans become accessible. A classic approach is the reaction with an α-haloketone (e.g., chloroacetone) followed by base-catalyzed intramolecular cyclization. This would lead to the formation of a substituted benzofuran (B130515) ring.
Chromones: Chromones (1-benzopyran-4-ones) are another important class of oxygen heterocycles. The precursor, 1-(5-chloro-2-hydroxyphenyl)ethanone, is an ideal starting point for chromone (B188151) synthesis. organic-chemistry.orgijrpc.com One common method is the Kostanecki-Robinson reaction, which involves acylation of the ortho-hydroxyketone followed by base-catalyzed cyclization. A more direct route involves condensation with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminone, which then undergoes acid-catalyzed cyclization to yield the 6-chloro-substituted chromone. It has been reported that 1-(5-chloro-2-hydroxyphenyl)ethanone can be used to synthesize 6-chloro-2-methyl-4H-chromen-4-one. chemicalbook.com
Formation of Polyfunctionalized Building Blocks
The derivatives synthesized from this compound are themselves versatile, polyfunctionalized building blocks for more complex molecular architectures.
Chalcones as Michael Acceptors: The α,β-unsaturated ketone system in the derived chalcones is a potent Michael acceptor. This allows for the conjugate addition of a wide variety of nucleophiles (e.g., malonates, cyanides, thiols, amines), leading to the formation of polyfunctionalized acyclic structures which can be precursors for further cyclizations.
Heterocycles as Scaffolds: The pyrazole, imidazole, and quinoxaline rings formed all contain reactive sites for further functionalization. For instance, pyrazoles with an unsubstituted N-H can be alkylated or acylated. Positions on the heterocyclic rings can undergo electrophilic substitution or be modified via metal-catalyzed cross-coupling reactions, allowing for the attachment of additional chemical diversity.
Orthogonal Functional Groups: The derivatives often contain multiple, chemically distinct functional groups that can be manipulated selectively. For example, a chalcone derivative possesses a ketone, a double bond, an ether linkage, and a chloro-substituent. These can be addressed with orthogonal chemistries, such as reducing the ketone without affecting the double bond, or performing a cross-coupling reaction on the chloro-substituent while leaving the other groups intact.
Elaboration of Side Chains and Peripheral Functional Groups
Beyond using the acetyl group for cyclization reactions, the functional groups present on the this compound scaffold can be directly modified to introduce new functionalities.
Elaboration of the Acetyl Side Chain:
Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding 1-(5-chloro-2-ethoxyphenyl)ethanol. This alcohol can be a precursor for esters or ethers, or a directing group for subsequent reactions.
α-Functionalization: The α-carbon of the ketone can be halogenated (e.g., with Br₂) to create a reactive site for nucleophilic substitution, which is a key step in the synthesis of imidazoles and other heterocycles.
Oxidation: Under haloform reaction conditions (e.g., NaOH/Br₂), the acetyl group can be converted into a carboxylic acid (after an acidic workup), yielding 5-chloro-2-ethoxybenzoic acid.
Modification of Peripheral Functional Groups:
Ether Cleavage: As mentioned, the ethoxy group can be cleaved to a phenol (B47542). This phenol is a highly versatile functional group, enabling O-alkylation, O-acylation, or serving as a nucleophile in cyclization reactions to form benzofurans and chromones. chemicalbook.com
Modification of the Chloro Group: The chlorine atom on the aromatic ring can be substituted through modern cross-coupling reactions. For example, Suzuki coupling (with boronic acids), Buchwald-Hartwig amination (with amines), or Sonogashira coupling (with terminal alkynes) can be employed to form new C-C, C-N, or C-C triple bonds at this position, significantly increasing molecular complexity.
Computational and Theoretical Investigations of 1 5 Chloro 2 Ethoxyphenyl Ethan 1 One
Electronic Structure and Quantum Chemical Analysis
No published data available.
No published data available.
No published data available.
Conformational Analysis and Potential Energy Surface Mapping
No published data available.
Reaction Mechanism Elucidation through Computational Modeling
No published data available.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, which serve as a crucial link between the theoretical molecular structure and experimental observations. psu.edu For 1-(5-Chloro-2-ethoxyphenyl)ethan-1-one, methods rooted in Density Functional Theory (DFT) can predict its NMR, IR, and UV-Vis spectra with a high degree of accuracy. numberanalytics.comnumberanalytics.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
The theoretical prediction of ¹H and ¹³C NMR chemical shifts is a standard computational task used to aid in structure elucidation and assignment of experimental spectra. rsc.org The most common method involves calculating the nuclear magnetic shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. nih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
The accuracy of the prediction is sensitive to the choice of the DFT functional, the basis set, and the inclusion of a solvent model, as chemical shifts can vary significantly with the solvent. rsc.orggithub.iomdpi.com Functionals like B3LYP and WP04, combined with Pople-style or correlation-consistent basis sets and an implicit solvent model like IEFPCM, often yield results in good agreement with experimental data. github.iomdpi.com
Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated in a typical NMR solvent like CDCl₃.
| Proton Type | Predicted Chemical Shift (ppm) |
|---|---|
| -CH₃ (ethoxyphenyl) | 1.45 |
| -CH₂- (ethoxyphenyl) | 4.10 |
| -C(=O)-CH₃ (acetyl) | 2.60 |
| Ar-H (position 3) | 6.95 |
| Ar-H (position 4) | 7.40 |
| Ar-H (position 6) | 7.70 |
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| -CH₃ (ethoxyphenyl) | 14.8 |
| -CH₂- (ethoxyphenyl) | 64.5 |
| -C(=O)-CH₃ (acetyl) | 29.5 |
| Ar-C (C3) | 114.0 |
| Ar-C (C5, C-Cl) | 125.0 |
| Ar-C (C6) | 130.5 |
| Ar-C (C4) | 131.0 |
| Ar-C (C1, C-C=O) | 132.0 |
| Ar-C (C2, C-O) | 158.0 |
| -C=O (carbonyl) | 200.0 |
Infrared (IR) Spectroscopy
Theoretical IR spectroscopy involves the calculation of molecular vibrational frequencies and their corresponding intensities. diva-portal.org This is achieved by first performing a geometry optimization of the molecule to find its equilibrium structure. Subsequently, the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix) are calculated. github.io Diagonalizing this matrix yields the vibrational normal modes and their frequencies. github.io
Computed vibrational frequencies are often systematically overestimated compared to experimental values due to the harmonic approximation and basis set incompleteness. Therefore, they are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experimental data. numberanalytics.com The predicted spectrum is invaluable for assigning the vibrational modes to specific absorption bands observed experimentally. numberanalytics.com
Key predicted vibrational frequencies for this compound are presented below.
| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| ~3080 | Medium | Aromatic C-H Stretch |
| ~2985 | Medium | Aliphatic C-H Stretch (asymmetric) |
| ~2940 | Medium | Aliphatic C-H Stretch (symmetric) |
| ~1685 | Very Strong | C=O Stretch (carbonyl) |
| ~1590 | Strong | Aromatic C=C Stretch |
| ~1480 | Strong | Aromatic C=C Stretch |
| ~1255 | Strong | Aryl-O-Alkyl C-O Stretch (asymmetric) |
| ~1120 | Strong | C-C-O Stretch (ethoxy) |
| ~1030 | Strong | Aryl-O-Alkyl C-O Stretch (symmetric) |
| ~820 | Strong | Aromatic C-H Out-of-plane Bend |
| ~740 | Medium | C-Cl Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The prediction of electronic absorption spectra is most commonly performed using Time-Dependent Density Functional Theory (TD-DFT). faccts.demuni.cz This method calculates the vertical excitation energies from the molecule's electronic ground state to various excited states. muni.cz The results provide the absorption wavelength (λmax), the oscillator strength (f), which is proportional to the absorption intensity, and the molecular orbitals involved in the transition (e.g., π → π, n → π). muni.czrsc.org
Like other spectroscopic predictions, calculating UV-Vis spectra requires careful consideration of the solvent, as solvatochromic shifts (changes in λmax with solvent polarity) are common. psu.edufaccts.de TD-DFT calculations performed with an appropriate implicit solvent model can accurately predict these shifts. physchemres.org For an aromatic ketone like this compound, one would expect strong π → π* transitions associated with the benzene (B151609) ring and a weaker n → π* transition from the carbonyl group's lone pair electrons. researchgate.net
The predicted UV-Vis absorption data for this compound in ethanol (B145695) are summarized in the following table.
| λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |
|---|---|---|---|---|
| ~330 | 3.76 | 0.025 | HOMO → LUMO | n → π |
| ~285 | 4.35 | 0.350 | HOMO-1 → LUMO | π → π |
| ~240 | 5.17 | 0.410 | HOMO → LUMO+1 | π → π* |
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are primary methods for structural determination.
¹H NMR Spectroscopy: This technique identifies the different types of protons in a molecule. For 1-(5-Chloro-2-ethoxyphenyl)ethan-1-one, the ¹H NMR spectrum would be expected to show distinct signals for the ethoxy group protons (a triplet for the methyl group and a quartet for the methylene (B1212753) group), the acetyl methyl protons (a singlet), and the three protons on the aromatic ring. The chemical shift (δ) of each signal, its integration (the area under the peak, proportional to the number of protons), and its splitting pattern (multiplicity, due to spin-spin coupling with neighboring protons) would allow for the precise assignment of each proton.
¹³C NMR Spectroscopy: This method detects the carbon atoms in the molecule, providing information on the number of distinct carbon environments. A ¹³C NMR spectrum of this compound would display separate signals for the carbonyl carbon of the ketone, the two carbons of the ethoxy group, the acetyl methyl carbon, and the six carbons of the substituted benzene (B151609) ring. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment.
Two-dimensional (2D) NMR experiments provide further clarity by showing correlations between nuclei, which is invaluable for assembling the molecular structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are coupled to each other, confirming, for example, the connectivity between the methyl and methylene protons of the ethoxy group and the coupling relationships between adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms. An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique shows correlations between carbons and protons that are separated by two or three bonds. This is crucial for piecing together the molecular skeleton. For instance, it could show a correlation from the acetyl methyl protons to the carbonyl carbon, and from the aromatic protons to various carbons within the benzene ring, confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and conformation.
Detailed experimental data from 2D NMR analyses (COSY, HSQC, HMBC, NOESY) for this compound have not been found in the reviewed scientific literature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high precision (typically to four or five decimal places). This accuracy allows for the determination of the exact elemental composition of the molecule. For this compound (molecular formula C₁₀H₁₁ClO₂), HRMS would be able to confirm this exact formula by providing a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass. The analysis of the isotopic pattern, particularly the ratio of the M+ and M+2 peaks due to the presence of the chlorine-35 and chlorine-37 isotopes, would further corroborate the presence of a single chlorine atom in the molecule.
A search of scientific databases did not yield specific HRMS data for this compound.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands. A strong, sharp peak around 1680 cm⁻¹ would indicate the presence of the conjugated ketone (C=O) carbonyl group. Bands in the region of 3100-3000 cm⁻¹ would correspond to aromatic C-H stretching, while those around 2980-2850 cm⁻¹ would be due to aliphatic C-H stretching in the ethoxy and acetyl groups. The presence of the ether linkage (Ar-O-C) would be indicated by strong bands in the 1250-1020 cm⁻¹ region. A C-Cl stretching vibration would also be expected, typically in the 800-600 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations often give strong signals in Raman spectra. While specific data is unavailable, this technique could also be used to confirm the presence of the key functional groups.
Publicly available, peer-reviewed experimental IR and Raman spectra for this compound could not be located.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an analytical method used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, one can generate a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This technique provides the most definitive structural proof for a molecule.
To perform this analysis, a suitable single crystal of this compound would first need to be grown. As of this writing, no crystal structure for this specific compound has been deposited in crystallographic databases or published in the accessible scientific literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.
For This compound , the expected chromophore is the substituted acetophenone (B1666503) system. The benzene ring, the carbonyl group (C=O), and the substituents (chloro and ethoxy groups) collectively influence the electronic environment and thus the UV-Vis absorption spectrum. Typically, aromatic ketones exhibit two main types of electronic transitions:
π → π* transitions: These are generally high-energy transitions occurring at shorter wavelengths (typically below 280 nm) and are characterized by high molar absorptivity (ε). They arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the benzene ring and the carbonyl group.
n → π* transitions: These are lower-energy transitions that occur at longer wavelengths (usually above 300 nm) and have a much lower molar absorptivity. They involve the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to an antibonding π* orbital.
Table 1: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε) | Specific Experimental Data |
|---|---|---|---|
| π → π* | < 280 | High | Not Available |
Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for separating the components of a mixture and for determining the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used methods in chemical research.
High-Performance Liquid Chromatography (HPLC)
HPLC is a technique used to separate, identify, and quantify each component in a mixture. It is particularly useful for compounds that are non-volatile or thermally unstable. For a compound like This compound , a reverse-phase HPLC method would likely be employed. In this setup, a nonpolar stationary phase (like C18-modified silica) is used with a polar mobile phase (often a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analyte between the two phases.
The purity of This compound would be assessed by injecting a solution of the compound into the HPLC system. A pure compound should ideally yield a single, sharp peak at a characteristic retention time. The presence of other peaks would indicate impurities. While research articles on related compounds mention the use of HPLC for purity confirmation, specific, validated HPLC methods with detailed parameters for This compound have not been found in the public domain.
Table 2: Hypothetical HPLC Parameters for Purity Assessment of this compound
| Parameter | Description |
|---|---|
| Column | C18 (Octadecylsilyl), e.g., 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector set at a relevant wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for volatile and thermally stable compounds. This compound is expected to be amenable to GC-MS analysis. In this technique, the sample is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural identification.
The mass spectrum of This compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the molecule. For instance, cleavage of the acetyl group would be a likely fragmentation pathway. However, published experimental GC-MS data, including specific retention times and fragmentation patterns for this compound, are not currently available.
Table 3: Anticipated GC-MS Analysis Details for this compound
| Parameter | Description |
|---|---|
| GC Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Oven Program | Temperature gradient (e.g., starting at 100 °C, ramping to 280 °C) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Expected Molecular Ion | m/z corresponding to C10H11ClO2 |
| Key Fragmentation Pathways | Loss of CH3CO•, loss of C2H5O• |
Applications of 1 5 Chloro 2 Ethoxyphenyl Ethan 1 One As a Key Synthetic Intermediate
Precursor in the Synthesis of Complex Organic Scaffolds
The structure of 1-(5-chloro-2-ethoxyphenyl)ethan-1-one lends itself to the construction of diverse and complex molecular frameworks. The ketone functional group can serve as a handle for carbon-carbon bond formation through reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions. These reactions would allow for the extension of the carbon skeleton, leading to the assembly of intricate scaffolds that are often the core of pharmacologically active compounds and materials with novel properties.
For instance, the acetyl group can be a starting point for the synthesis of heterocyclic rings, which are prevalent in many pharmaceutical agents. By reacting this compound with appropriate bifunctional reagents, one could potentially construct a variety of heterocyclic systems, such as pyrimidines, benzodiazepines, or thiazoles. The chloro and ethoxy substituents on the phenyl ring can further influence the reactivity and biological activity of the resulting complex scaffolds.
Role in Methodological Development for New Organic Reactions
While specific research on this compound in the development of new organic reactions is not extensively documented, its structure is representative of a class of compounds often used to test and refine new synthetic methodologies. The presence of multiple functional groups with differing electronic properties makes it a suitable substrate for exploring the scope and limitations of novel catalytic systems or reaction conditions.
For example, new methods for carbon-heteroatom bond formation could be explored by targeting the chloro-substituted position on the aromatic ring through transition-metal-catalyzed cross-coupling reactions. Similarly, the ketone group can be a substrate for developing new enantioselective reduction or addition reactions. The insights gained from such studies would be valuable for the broader field of organic synthesis.
Building Block for Chiral Molecule Synthesis (via asymmetric transformations)
The prochiral nature of the ketone in this compound makes it an attractive starting material for the synthesis of chiral molecules. Asymmetric reduction of the ketone would yield a chiral alcohol, 1-(5-chloro-2-ethoxyphenyl)ethanol, with high enantiomeric purity. This transformation can be achieved using a variety of methods, including chiral reducing agents, enzymes, or catalytic asymmetric hydrogenation.
The resulting chiral alcohol is a valuable synthon for the preparation of enantiomerically pure pharmaceuticals and other biologically active compounds. Chiral 1,2-amino alcohols, for example, are privileged structures in medicinal chemistry and can be synthesized from such chiral alcohols. The ability to introduce a stereocenter at this position opens up avenues for the synthesis of a wide range of chiral compounds with specific three-dimensional arrangements that are crucial for their biological function.
Future Research Directions and Emerging Avenues for 1 5 Chloro 2 Ethoxyphenyl Ethan 1 One
Development of Novel Biocatalytic or Chemoenzymatic Transformations
The synthesis of chiral molecules and complex natural products often relies on biocatalytic and chemoenzymatic methods to achieve high stereoselectivity under mild conditions. nih.gov For derivatives of 1-(5-Chloro-2-ethoxyphenyl)ethan-1-one, these approaches represent a significant and promising area of future research. While chemical synthesis is effective, biotransformations offer an environmentally friendly and sustainable alternative. nih.gov
One key avenue is the asymmetric reduction of the ketone moiety to produce chiral alcohols, which are valuable building blocks in the pharmaceutical industry. ftb.com.hrresearchgate.net Whole-cell biocatalysts, particularly from yeasts like Saccharomyces cerevisiae, have been successfully used for the enantioselective bioreduction of various acetophenone (B1666503) derivatives. ftb.com.hr Research could focus on screening diverse microorganisms or isolating specific enzymes (e.g., alcohol dehydrogenases) that can reduce this compound with high enantiomeric excess. The electronic effects of the chloro (electron-withdrawing) and ethoxy (electron-donating) substituents will likely influence the reaction velocity and stereoselectivity, presenting an interesting parameter for investigation. ftb.com.hr
Chemoenzymatic cascades could streamline the synthesis of more complex molecules. A potential sequence could involve an initial enzyme-catalyzed reaction, such as the aforementioned asymmetric reduction, followed by chemical modifications of the aromatic ring or the ethoxy group. nih.gov This combination of biological and chemical steps can lead to highly efficient and selective synthetic routes for producing valuable, complex molecules from the this compound scaffold. nih.gov
Table 1: Potential Biocatalytic Transformations for this compound
| Transformation Type | Potential Biocatalyst | Target Product | Potential Application |
|---|---|---|---|
| Asymmetric Reduction | Yeast whole cells, Alcohol Dehydrogenases | (R)- or (S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol | Chiral building blocks for pharmaceuticals |
| Baeyer-Villiger Oxidation | Baeyer-Villiger Monooxygenases (BVMOs) | 2-ethoxy-5-chlorophenyl acetate (B1210297) | Intermediates for ester and phenol (B47542) synthesis |
Integration with Continuous Flow Chemistry and Automated Synthesis Platforms
The pharmaceutical and fine chemical industries are increasingly adopting continuous flow chemistry and automated synthesis platforms to improve efficiency, safety, and reproducibility. bohrium.comnih.gov These technologies offer precise control over reaction parameters such as temperature, pressure, and residence time, which is often difficult to achieve in traditional batch processes. bohrium.comnih.gov
Future research should focus on adapting the synthesis of this compound and its derivatives to flow chemistry systems. For instance, the Friedel-Crafts acylation, a key step in the synthesis of many aromatic ketones, can be performed more efficiently and safely in a continuous flow reactor. researchgate.netacs.org The integration of solid-supported catalysts or reagents within these systems can further simplify purification and product isolation. nih.gov
Automated synthesis platforms, which can combine multiple reaction and purification steps, could be developed for the rapid synthesis of a library of analogues based on the this compound core. innovationnewsnetwork.comnus.edu.sg By programming a sequence of reactions, these platforms can systematically vary substituents on the aromatic ring or modify the side chain, accelerating the discovery of new molecules with desired properties. innovationnewsnetwork.comresearchgate.net This approach is particularly valuable in drug discovery and materials science, where a large number of derivatives often need to be synthesized and screened. researchgate.net The development of a fully automated and portable system for producing active pharmaceutical ingredients (APIs) at a larger scale is a key future goal. nus.edu.sg
Table 2: Advantages of Flow Chemistry for Synthesizing this compound Derivatives
| Feature | Advantage in Flow Chemistry | Impact on Synthesis |
|---|---|---|
| Heat Transfer | Superior heat exchange in microreactors | Better temperature control, reduced risk of side reactions or decomposition |
| Mass Transfer | Enhanced mixing and interfacial contact | Increased reaction rates and yields |
| Safety | Small reaction volumes, better containment | Safer handling of hazardous reagents and exothermic reactions |
| Scalability | Scaling out by running multiple reactors in parallel | Easier transition from laboratory to industrial production |
Exploration of Under-explored Reaction Manifolds (e.g., C-H Activation, Photoredox Catalysis)
Modern synthetic chemistry offers powerful tools for creating complex molecules through novel reaction pathways. For this compound, exploring under-utilized reaction manifolds like C-H activation and photoredox catalysis could lead to new and efficient ways to functionalize the molecule.
C-H Activation: Direct functionalization of carbon-hydrogen bonds is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials. beilstein-journals.org Research efforts could target the selective activation of C-H bonds on the aromatic ring of this compound. The directing ability of the ethoxy and acetyl groups could be harnessed to achieve regioselective arylation, alkylation, or halogenation at specific positions. rsc.org Predicting the site selectivity of these reactions, which can be influenced by subtle electronic and steric factors, remains a key challenge and an important research direction. rsc.orgmit.edu
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful method for forging a wide range of chemical bonds. beilstein-journals.orgnih.gov This approach could be used to initiate novel transformations of this compound. For example, photoredox-mediated reactions could enable the introduction of fluorinated groups, the formation of carbon-carbon bonds through radical intermediates, or the functionalization of the aromatic ring via substitution reactions under mild conditions. mdpi.commdpi.com The chloro-substituent itself could be a handle for certain photoredox-catalyzed coupling reactions. mdpi.com
Advanced Theoretical Studies for Predictive Reactivity and Selectivity
Computational chemistry and theoretical studies are indispensable tools for understanding and predicting chemical reactivity. scirp.org For this compound, advanced theoretical studies can provide valuable insights that guide experimental work.
Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule, predict its reactivity towards different reagents, and elucidate reaction mechanisms. researchgate.net For example, theoretical studies have been used to understand substituent effects in the Baeyer-Villiger reaction of substituted acetophenones, which could be applied to predict the behavior of this compound in similar oxidations. researchgate.net Such studies can help in predicting the most likely sites for electrophilic or nucleophilic attack and understanding the stability of reaction intermediates and transition states. researchgate.net
Furthermore, the rise of machine learning and artificial intelligence in chemistry offers new possibilities for predicting reaction outcomes. nih.gov By training models on large datasets of chemical reactions, it is possible to predict the regioselectivity of reactions like aromatic C-H functionalization with high accuracy. mit.educhemrxiv.org Applying these predictive models to this compound could help chemists to prioritize synthetic routes and identify promising reactions for creating novel analogues, saving significant experimental time and resources. researchgate.net
Design and Synthesis of Novel Analogues with Tailored Chemical Properties
The structure of this compound serves as a versatile starting point for the design and synthesis of novel analogues with tailored chemical and physical properties. nih.gov Future research will likely focus on systematically modifying the core structure to develop compounds for specific applications.
One area of exploration is the synthesis of chalcones, which are typically formed through the Claisen-Schmidt condensation of an acetophenone with an aldehyde. researchgate.net By reacting this compound with various substituted aldehydes, a diverse library of chalcone (B49325) derivatives can be generated. These compounds are known to possess a wide range of biological activities and could be screened for potential pharmaceutical applications. science.gov
Another direction is the modification of the functional groups already present on the molecule. For example:
The chloro group could be replaced with other halogens or functional groups via nucleophilic aromatic substitution or cross-coupling reactions.
The ethoxy group could be demethylated to a hydroxyl group, which could then be used as a handle for further functionalization, or replaced with other alkoxy or aryloxy groups.
The acetyl group can be transformed into a wide variety of other functional groups, serving as a key synthetic handle for building more complex side chains. mdpi.com
By strategically combining these modifications, researchers can create a vast chemical space of novel analogues derived from this compound, each with unique properties that could be valuable in fields ranging from medicine to materials science.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(5-Chloro-2-ethoxyphenyl)ethan-1-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. A typical procedure involves refluxing 5-chloro-2-ethoxyphenol with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. For optimization:
- Temperature : Maintain reflux (e.g., 80–100°C) to ensure complete acylation without side reactions.
- Catalyst Loading : Use 1.2–1.5 equivalents of AlCl₃ to prevent over-acylation .
- Workup : Quench with cold water to precipitate the product, followed by recrystallization in ethanol for purity .
- Data Table :
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Catalyst (AlCl₃) | 1.2–1.5 eq | 70–85% |
| Reaction Time | 6–8 hours | - |
| Solvent | Anhydrous dichloromethane | - |
Q. How can spectroscopic techniques (NMR, IR) be systematically applied to characterize this compound?
- Methodological Answer :
- ¹H NMR : Look for signals at δ 2.6 ppm (ketone CH₃), δ 1.4 ppm (ethoxy CH₃), and aromatic protons between δ 6.8–7.5 ppm. Coupling patterns confirm substitution positions .
- 13C NMR : The carbonyl carbon appears at ~200 ppm, with ethoxy carbons at ~60–70 ppm .
- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of ethoxy group) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize the structure using Gaussian at the B3LYP/6-31G(d) level. Calculate Fukui indices to identify electrophilic sites (e.g., carbonyl carbon) .
- Transition State Analysis : Model SN2 pathways for ethoxy or chloro substitution using QM/MM methods.
- Case Study : Simulations predict chloro substitution is favored over ethoxy due to lower activation energy (~15 kcal/mol vs. ~25 kcal/mol).
Q. What strategies resolve contradictions in crystallographic data during structure refinement?
- Methodological Answer :
- SHELX Refinement : Use SHELXL for high-resolution data. Adjust thermal parameters (Uᵢₛₒ) for disordered ethoxy groups .
- Twinned Data : Apply TWIN/BASF commands in SHELXL for twinned crystals. Validate with R-factor convergence (<5% difference) .
- Example : A 2024 study resolved ethoxy group disorder by partitioning occupancy (60:40) and refining anisotropic displacement parameters .
Q. How can byproducts from synthesis be identified and minimized?
- Methodological Answer :
- LC-MS Analysis : Monitor reaction progress; detect byproducts (e.g., diacetylated derivatives) via m/z peaks at [M+42]+ .
- Preventive Measures : Use stoichiometric acetyl chloride and control reaction temperature to avoid over-acylation .
Data-Driven Comparative Analysis
Q. How does the chloro substituent influence the compound’s electronic properties compared to methoxy analogs?
- Methodological Answer :
- Cyclic Voltammetry : Compare reduction potentials. Chloro derivatives show higher electron-withdrawing effects (–0.8 V vs. SCE) than methoxy analogs (–0.5 V) .
- Hammett Constants : σₚ values (Cl: +0.23; OMe: –0.27) correlate with reactivity in electrophilic substitutions .
Experimental Design
Q. What in vitro assays are suitable for evaluating the biological activity of derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
